

Application Notes and Protocols for CCT129202

In Vitro Assays

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Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943

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Abstract

CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis.^[1] Overexpression of Aurora kinases is linked to a variety of human cancers, making them a key target for cancer therapy.^[1] **CCT129202** demonstrates ATP-competitive inhibition of Aurora A and B kinases, leading to mitotic arrest, accumulation of cells with $\geq 4N$ DNA content, and subsequent apoptosis.^{[2][3]} These application notes provide detailed protocols for in vitro assays to characterize the activity of **CCT129202**, including enzyme inhibition assays, cell viability assessment, and analysis of cellular mechanism of action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of CCT129202

Target	IC50	Ki	Percent Inhibition (at 1 μ M)
Aurora A	0.042 μ M	49.8 nM	92%
Aurora B	0.198 μ M	-	60%
Aurora C	0.227 μ M	-	-
FGFR3	-	-	27%

Data compiled from multiple sources.[\[3\]](#)

Table 2: CCT129202 Cell Growth Inhibition (GI50) in Human Tumor Cell Lines

Cell Line	Cancer Type	GI50 (μM)
MV4-11	Leukemia	0.08
HCT116	Colon Cancer	0.35 (approx.)
COLO 205	Colon Cancer	0.08 - 1.2
SW620	Colon Cancer	0.08 - 1.2
HT-29	Colon Cancer	0.08 - 1.2
KW12	Colon Cancer	0.08 - 1.2
HeLa	Cervical Cancer	0.08 - 1.2
A2780	Ovarian Cancer	0.08 - 1.2
OVCAR-8	Ovarian Cancer	0.08 - 1.2
MDA-MB-157	Breast Cancer	1.7
MB4-11	-	0.08 - 1.2

GI50 values represent the concentration of **CCT129202** that causes 50% inhibition of cell growth.[\[3\]](#)[\[4\]](#)

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 of **CCT129202** against Aurora kinases.

Materials:

- Recombinant human Aurora A, B, or C kinase

- Kinase Buffer: 50 mM Tris-HCl pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT[5]
- γ -³²P-ATP
- **CCT129202** (dissolved in DMSO)
- Substrate (e.g., Myelin Basic Protein)
- Novex Tris-Glycine gels
- Sample buffer
- Kodak-Biomax XR film

Procedure:

- Prepare serial dilutions of **CCT129202** in kinase buffer.
- In a microcentrifuge tube, combine the kinase buffer, recombinant Aurora kinase, and the appropriate concentration of **CCT129202** or DMSO (vehicle control).
- Initiate the kinase reaction by adding γ -³²P-ATP and the substrate.
- Incubate the reaction mixture for 30 minutes at 30°C.[5]
- Stop the reaction by adding sample buffer.[5]
- Separate the reaction products by SDS-PAGE using Novex Tris-Glycine gels.[5]
- Dry the gel on a vacuum gel drier at 80°C for 1 hour.[5]
- Expose the dried gel to Kodak-Biomax XR film to visualize the phosphorylated substrate.
- Quantify the band intensities to determine the extent of inhibition at each **CCT129202** concentration.
- Calculate the IC₅₀ value, which is the concentration of **CCT129202** that inhibits kinase activity by 50%.[5]

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of a colorimetric MTT assay to determine the GI50 of **CCT129202** in cancer cell lines.

Materials:

- Human tumor cell lines (e.g., HCT116, HeLa, MV4-11)
- Complete cell culture medium
- **CCT129202** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Multilabel plate reader (absorbance at 570 nm)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a range of **CCT129202** concentrations (e.g., 0 to 50 μ M) for 72 hours.^[3]
^[5] Include a DMSO-treated vehicle control.
- After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a multilabel plate reader.^[3]
- Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

- Determine the GI50 value by plotting the percentage of growth inhibition against the log of **CCT129202** concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to **CCT129202** treatment.

Materials:

- Human tumor cell line (e.g., HCT116)
- Complete cell culture medium
- **CCT129202** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed HCT116 cells and allow them to attach overnight.
- Treat the cells with **CCT129202** (e.g., at a concentration of 2 x GI50) or DMSO for 24 and 48 hours.[\[6\]](#)
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.

- Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content of the cells using a flow cytometer.
- Gate the cell populations to determine the percentage of cells in the sub-G1, G1, S, G2/M, and >4N phases of the cell cycle.[\[6\]](#)

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is for assessing the effect of **CCT129202** on the phosphorylation of Histone H3 and the expression of p21 and p53.

Materials:

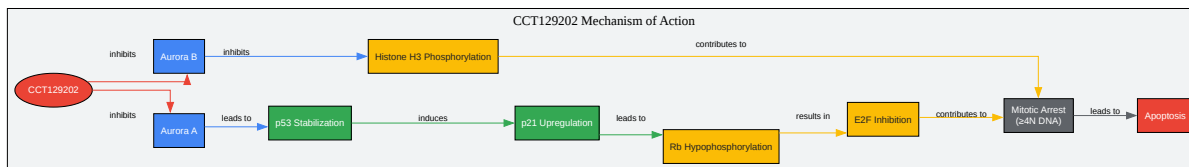
- Human tumor cell line (e.g., HCT116)
- Complete cell culture medium
- **CCT129202** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Histone H3, anti-p21, anti-p53, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

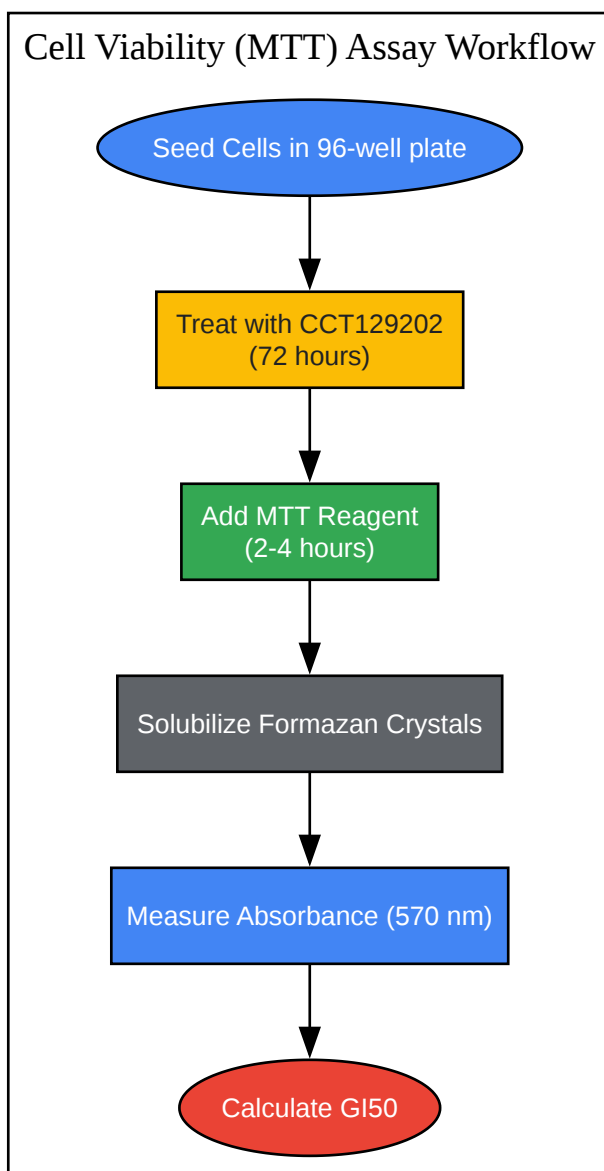
- Seed HCT116 cells and treat with various concentrations of **CCT129202** or DMSO for the desired time points (e.g., 8 and 24 hours for phospho-Histone H3).[\[2\]](#)
- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature the protein lysates by boiling in sample buffer.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- For Histone H3 analysis, a separate histone extraction protocol may be required for optimal results.[\[2\]](#)

Visualizations



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Caption: **CCT129202** signaling pathway.



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Caption: Experimental workflow for the MTT cell viability assay.

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